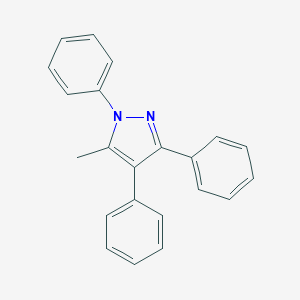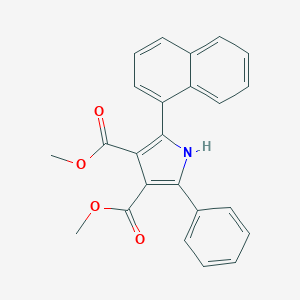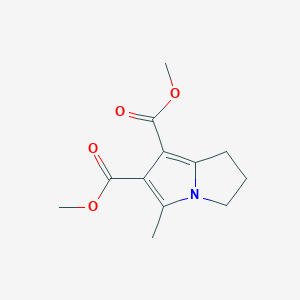
2'-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid is a complex organic compound that features a thiazole ring attached to a biphenyl structure. The thiazole ring is known for its aromaticity and biological activity, making this compound of significant interest in various fields of research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the biphenyl structure. One common method includes the cyclization of appropriate thiourea derivatives with α-haloketones to form the thiazole ring. This is followed by coupling reactions to attach the thiazole ring to the biphenyl structure under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring, leading to different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in antimicrobial and anticancer research.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit similar biological activities.
Biphenyl derivatives: Compounds such as biphenyl-2-carboxylic acid and its derivatives have structural similarities and are used in similar applications.
Uniqueness: 2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid is unique due to the combination of the thiazole ring and biphenyl structure, which imparts distinct chemical and biological properties. This combination enhances its versatility and potential for various applications, making it a valuable compound in research and industry.
Propiedades
IUPAC Name |
2-[2-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-15(19-17-18-9-10-23-17)13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(21)22/h1-10H,(H,21,22)(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIMWUQMRRZGKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tetramethyl 1,4-diphenyl-7-azabicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylate](/img/structure/B375248.png)

![1,4,7,10-Tetraphenyl-4,10,13-triazatetracyclo[5.5.1.02,6.08,12]tridecane-3,5,9,11-tetrone](/img/structure/B375250.png)
![1,4-Diphenyl-7-azabicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid](/img/structure/B375252.png)





